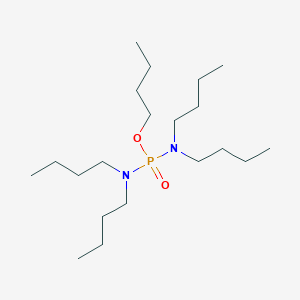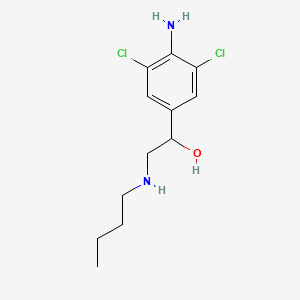
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an amino group, a butylamino group, and dichlorobenzene, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol typically involves multiple steps, starting with the preparation of the dichlorobenzene derivative. The amino group is introduced through a nucleophilic substitution reaction, followed by the addition of the butylamino group. The final step involves the formation of the methanol derivative through a reduction reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The process includes the use of catalysts and specific reaction conditions such as temperature, pressure, and pH to optimize the production.
化学反応の分析
Types of Reactions
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: The amino and butylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted benzene derivatives.
科学的研究の応用
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for the compound’s biological activity.
類似化合物との比較
Similar Compounds
Clenbuterol: A compound with a similar structure but different functional groups.
Salbutamol: Another compound with similar pharmacological properties but a different chemical structure.
Terbutaline: Shares some structural similarities but differs in its specific functional groups.
Uniqueness
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
38339-14-9 |
|---|---|
分子式 |
C12H18Cl2N2O |
分子量 |
277.19 g/mol |
IUPAC名 |
1-(4-amino-3,5-dichlorophenyl)-2-(butylamino)ethanol |
InChI |
InChI=1S/C12H18Cl2N2O/c1-2-3-4-16-7-11(17)8-5-9(13)12(15)10(14)6-8/h5-6,11,16-17H,2-4,7,15H2,1H3 |
InChIキー |
DZJNVYOLNWBUED-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


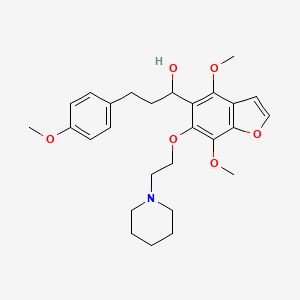
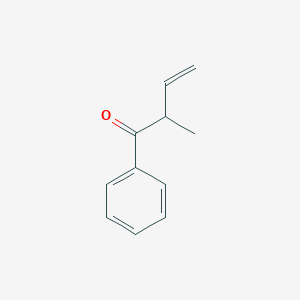



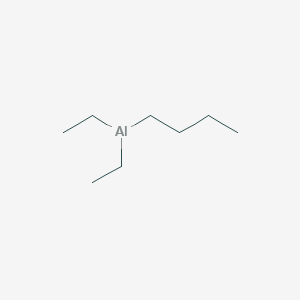


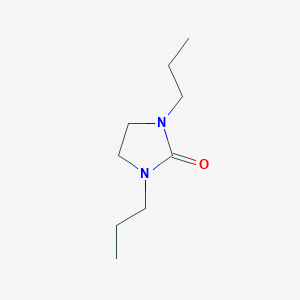

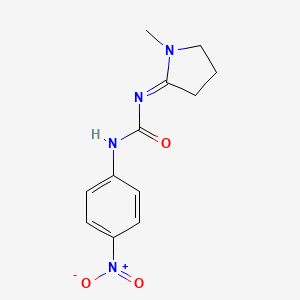

![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
